magnesium;benzene;iodide

Description

Significance of Organomagnesium Reagents in Synthetic Chemistry

Organomagnesium reagents, commonly known as Grignard reagents, are fundamental tools in the field of organic chemistry. ebsco.com Discovered by French chemist Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for this work, these reagents have the general formula R-Mg-X, where R is an organic group (alkyl or aryl) and X is a halogen. wikipedia.orgebsco.com The significance of these reagents lies in their ability to serve as potent sources of carbanions (negatively charged carbon species), which are powerful nucleophiles. byjus.comwikipedia.org

The primary application of organomagnesium reagents is in the formation of carbon-carbon bonds, a crucial process in the construction of more complex organic molecules from simpler starting materials. byjus.combyjus.com They react with a wide array of electrophiles, most notably carbonyl compounds like aldehydes, ketones, and esters. ebsco.comlibretexts.org These reactions are pivotal for synthesizing various types of alcohols; for instance, reaction with formaldehyde (B43269) yields primary alcohols, other aldehydes produce secondary alcohols, and ketones or esters result in tertiary alcohols. ebsco.com

The versatility of Grignard reagents extends to reactions with other functional groups, including nitriles to form ketones and epoxides to create new carbon-carbon bonds through ring-opening. byjus.comebsco.com Their widespread use in both academic research and industrial processes, such as the synthesis of pharmaceuticals and fine chemicals, underscores their enduring importance in modern synthetic chemistry. lookchem.comlibretexts.org

Phenylmagnesium Iodide as a Prototypical Aryl Grignard Reagent

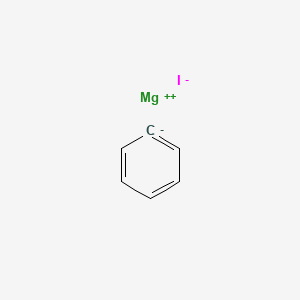

Phenylmagnesium iodide is a quintessential example of an aryl Grignard reagent, where the organic group attached to magnesium is a phenyl ring (C₆H₅). lookchem.com It is typically prepared by reacting an aryl halide, such as iodobenzene (B50100) or bromobenzene, with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgsmolecule.com The solvent plays a crucial role in stabilizing the reagent by coordinating to the magnesium atom. wikipedia.orgwikipedia.org

As a strong nucleophile, phenylmagnesium iodide is extensively used to introduce a phenyl group into molecules. lookchem.comsmolecule.com Its reactions are characteristic of Grignard reagents, particularly its addition to carbonyl groups. smolecule.comwikipedia.org For example, the reaction with carbon dioxide, followed by an acidic workup, yields benzoic acid. wikipedia.org

Table 1: Reactions of Phenylmagnesium Iodide with Various Electrophiles

| Electrophile | Product after Workup | Product Class |

| Formaldehyde | Benzyl alcohol | Primary Alcohol |

| Benzaldehyde | Diphenylmethanol | Secondary Alcohol |

| Acetone | 2-Phenyl-2-propanol | Tertiary Alcohol |

| Carbon Dioxide | Benzoic Acid | Carboxylic Acid |

| Benzyl Bromide | Diphenylmethane | Alkylated Arene |

In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the arylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. bethunecollege.ac.inlibretexts.org The position of this equilibrium is influenced by factors like the solvent, concentration, and the nature of the halogen and organic group. libretexts.orgacs.org

Current Research Landscape and Future Trajectories of Phenylmagnesium Iodide Chemistry

The chemistry of phenylmagnesium iodide and other aryl Grignard reagents continues to evolve, with current research focusing on expanding their synthetic utility and developing more sustainable and efficient reaction protocols. A significant area of investigation is their use in transition-metal catalyzed cross-coupling reactions. acs.orgacs.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. For instance, iron-catalyzed cross-coupling of aryl Grignard reagents with alkyl halides has been shown to be effective. nii.ac.jp Similarly, manganese-catalyzed couplings with aryl halides are being explored. dtu.dk

Recent advancements also include the development of new functionalized Grignard reagents, which contain reactive functional groups that would typically be incompatible with the highly basic nature of the Grignard reagent itself. uni-muenchen.de This has been achieved through techniques like halogen-magnesium exchange reactions at low temperatures. wikipedia.org

Future trends point towards the increasing use of arylmagnesium halides in materials science for the synthesis of functional materials like organic light-emitting diodes (OLEDs) and polymers. smolecule.com The development of more environmentally friendly reaction conditions, such as using alternative solvents to ethers or employing catalytic amounts of reagents, is also a key research direction. researchgate.netdatainsightsmarket.com The continuous push for greener chemistry and the demand for complex molecules in fields like pharmaceuticals and agrochemicals are expected to drive further innovation in the applications of phenylmagnesium iodide. datainsightsmarket.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;benzene;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHABGGPYFXXOQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development and Foundational Discoveries of Organomagnesium Chemistry

Seminal Contributions to Grignard Reagent Synthesis and Reactivity

The foundational work on organomagnesium reagents was laid by French chemist Victor Grignard at the turn of the 20th century. thermofisher.commsu.edu In 1900, while working under his doctoral advisor Philippe Barbier, Grignard discovered that reacting an alkyl halide with magnesium metal in diethyl ether produced a cloudy solution of an organomagnesium compound. thermofisher.comias.ac.in This substance was found to react readily with aldehydes and ketones to form secondary and tertiary alcohols, respectively. thermofisher.com This discovery was a significant improvement upon Barbier's earlier one-pot reaction, which gave unsatisfactory yields. Grignard's innovation was to first prepare the organomagnesium halide and then introduce the carbonyl compound in a two-step process, which proved to be much more successful. ias.ac.in

These newly discovered organomagnesium compounds, which came to be known as Grignard reagents, offered a versatile and efficient method for forming carbon-carbon bonds. thermofisher.combyjus.com The importance of this discovery was quickly recognized, and in 1912, Victor Grignard was awarded the Nobel Prize in Chemistry for his work. britannica.comacs.orgwikipedia.org His doctoral dissertation, published in 1901, detailed the synthesis of alcohols, acids, and hydrocarbons using these novel reagents. britannica.comwikipedia.org

Grignard reagents are typically represented by the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen (Cl, Br, or I). allen.in The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles. thermofisher.combyjus.com

Evolution of Synthetic Methodologies for Arylmagnesium Halides, including Phenylmagnesium Iodide

The synthesis of Grignard reagents, including arylmagnesium halides like phenylmagnesium iodide, traditionally involves the direct reaction of an organic halide with magnesium metal in an ethereal solvent. acs.org The general procedure for preparing phenylmagnesium halides involves reacting the corresponding phenyl halide (e.g., bromobenzene or iodobenzene) with magnesium turnings in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmiracosta.edu

The reaction is initiated by adding a small amount of the aryl halide solution to the magnesium. miracosta.edu Activation of the magnesium surface is often necessary to start the reaction, which can be achieved by mechanical methods like crushing the magnesium pieces, or by using chemical activators such as iodine, methyl iodide, or 1,2-dibromoethane (B42909). wikipedia.orgwikipedia.org Once initiated, the reaction is exothermic and the remaining aryl halide is added at a rate that maintains a steady reflux. miracosta.edu

Over the years, various refinements and alternative methods have been developed to improve the synthesis of arylmagnesium halides, particularly for more challenging substrates. One significant advancement is the halogen-magnesium exchange reaction. This method involves treating an aryl iodide or bromide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride (forming a "Turbo-Grignard" reagent), to generate the desired arylmagnesium species. researchgate.net This technique is particularly useful for preparing functionalized arylmagnesium reagents that might not be accessible through the classical direct insertion method. researchgate.net

The choice of solvent also plays a crucial role. While diethyl ether was the solvent used in Grignard's original work, THF has become increasingly popular since the 1950s due to its better solvating ability for many Grignard reagents. acs.org

Conceptual Advancements in Understanding Aryl Grignard Reactivity and Structure

While the simple formula RMgX is commonly used to represent Grignard reagents, their structure in solution is far more complex. acs.org A pivotal discovery in understanding their nature was made by Wilhelm Schlenk and his son in the 1920s. wikipedia.org They established that an equilibrium, now known as the Schlenk equilibrium, exists in solutions of Grignard reagents: acs.orgwikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

This equilibrium means that a solution of a Grignard reagent contains a mixture of the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and the magnesium dihalide (MgX₂). wikipedia.org The position of this equilibrium is influenced by several factors, including the nature of the R group and the halogen, the solvent, the concentration, and the temperature. wikipedia.org For aryl Grignard reagents, this equilibrium also plays a crucial role in their reactivity and selectivity. researchgate.netchemrxiv.org

The structure of Grignard reagents in the solid state has been elucidated through X-ray crystallography. For instance, the structure of phenylmagnesium bromide dietherate was determined, revealing a tetrahedral magnesium center coordinated to the phenyl group, the bromine atom, and two molecules of diethyl ether. acs.org In solution, the situation is more dynamic, with various monomeric, dimeric, and higher oligomeric species coexisting. wikipedia.orgnih.gov The solvent molecules play a critical role in stabilizing these species by coordinating to the magnesium center. wikipedia.org

Computational studies have further deepened the understanding of the Schlenk equilibrium and the structure of aryl Grignard reagents. nih.gov For example, for thiophene Grignard reagents, it has been shown that various bridged dimeric intermediates are crucial in the ligand exchange process, stabilized by π-interactions involving the thiophene ring. nih.gov These complex structural features have a direct impact on the reactivity of aryl Grignard reagents in various chemical transformations, including their well-known nucleophilic addition to carbonyl compounds and their use in cross-coupling reactions. masterorganicchemistry.comacs.org

Mechanistic Investigations of Phenylmagnesium Iodide Reactivity

Elucidation of Nucleophilic Addition Pathways to Carbonyl and Imine Electrophiles

Phenylmagnesium iodide is a potent nucleophile that readily adds to the electrophilic carbon of carbonyl (C=O) and imine (C=N) groups. pressbooks.pubwiley-vch.de The carbon-magnesium bond is highly polarized, placing a partial negative charge on the phenyl group's ipso-carbon, making it nucleophilic. wikipedia.orglibretexts.org The addition to these double bonds typically proceeds through a transition state that can be influenced by the coordination of the magnesium atom to the heteroatom (oxygen or nitrogen). wikipedia.orglibretexts.org

The most commonly depicted pathway for the Grignard reaction is a polar, concerted mechanism. nih.gov In this process, the nucleophilic carbon of the phenylmagnesium iodide attacks the electrophilic carbon of the carbonyl or imine group. pressbooks.pub This nucleophilic attack is often facilitated by the Lewis acidic magnesium center, which coordinates to the oxygen or nitrogen atom of the electrophile. libretexts.org This coordination increases the electrophilicity of the carbonyl or imine carbon, making it more susceptible to attack. libretexts.orglibretexts.org

The reaction is believed to proceed through a cyclic transition state, which can be a four-membered or six-membered ring. wikipedia.orgresearchgate.net In a six-membered ring transition state, a second molecule of the Grignard reagent may be involved, acting as a Lewis acid. byjus.com This concerted process involves the simultaneous formation of the new carbon-carbon bond and the breaking of the C=O or C=N pi bond, with the electrons moving to the oxygen or nitrogen atom to form an alkoxide or amido intermediate. pressbooks.pub Subsequent acidic workup protonates this intermediate to yield the final alcohol or amine product. pressbooks.pub Computational studies and experimental evidence support that additions to simple aldehydes and ketones predominantly follow this two-electron pathway. acs.orgnih.gov

An alternative to the polar mechanism is a pathway involving single-electron transfer (SET). wikipedia.orgorganic-chemistry.org This mechanism is more likely to occur with substrates that have low reduction potentials, such as aromatic ketones like benzophenone, or with sterically hindered Grignard reagents. acs.orgnih.gov In the SET pathway, an electron is transferred from the phenylmagnesium iodide to the electrophile (e.g., a ketone), generating a phenyl radical and a ketyl radical anion. wikipedia.orgresearchgate.net These radical intermediates can then combine to form the same alkoxide intermediate as in the polar mechanism. rsc.org

The detection of radical coupling side-products, such as biphenyl (B1667301) from the dimerization of phenyl radicals, provides evidence for the operation of an SET mechanism. wikipedia.orgmnstate.edu The competition between the polar and SET pathways is influenced by the specific reactants and conditions; for instance, additions to most aldehydes and alkyl ketones show no evidence of SET, while additions to certain aromatic ketones do. nih.gov The choice of mechanism can be seen as a spectrum, with some reactions being purely polar, others purely radical, and many having characteristics of both. nih.gov

Table 1: Mechanistic Pathway Dependence on Carbonyl Substrate

| Carbonyl Substrate | Predominant Mechanism with Grignard Reagents | Supporting Evidence |

|---|---|---|

| Alkyl Aldehydes | Polar Concerted Addition | Lack of ring-opened products from radical clock experiments. nih.gov |

| Alkyl Ketones | Polar Concerted Addition | Computational and experimental studies indicate two-electron pathways. acs.orgnih.gov |

| Aromatic Ketones (e.g., Benzophenone) | Single-Electron Transfer (SET) | Formation of radical coupling byproducts; favored for substrates with low reduction potentials. acs.orgwikipedia.org |

In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents such as phenylmagnesium iodide exist in a complex dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgwikipedia.org This equilibrium involves the disproportionation of the organomagnesium halide into a diarylmagnesium species and a magnesium halide salt. wikipedia.org

2 PhMgI ⇌ Ph₂Mg + MgI₂

The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. wikipedia.orgnih.gov For instance, the addition of dioxane can drive the equilibrium to the right by precipitating the magnesium halide. wikipedia.orgwikipedia.org Furthermore, these species can exist as monomers, dimers, or higher oligomers. wikipedia.orgnih.gov

Arylmagnesium Iodide in Substitution Reactions: Pathways and Selectivity

While best known for addition reactions, arylmagnesium iodides can also participate in substitution reactions. A key example is the halogen-magnesium exchange reaction, where an arylmagnesium reagent can be formed by treating an aryl iodide with a different, more reactive Grignard reagent, such as isopropylmagnesium chloride. wikipedia.orgresearchgate.net This is an equilibrium process where the more stable organomagnesium compound is favored.

More direct substitution pathways can occur, for instance, in the ring-opening of epoxides. Here, the phenyl group acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing the C-O bond to break in a process analogous to an S_N2 reaction. organic-chemistry.org

Arylmagnesium iodides can also undergo substitution with certain alkyl halides, although this reaction is often inefficient without a catalyst and can be complicated by side reactions. The selectivity of these substitution reactions depends on the substrate. For example, in halogen-magnesium exchange, iodine is more readily exchanged than bromine or chlorine. organic-chemistry.orgacs.org The use of organomagnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), can facilitate these exchange reactions with high selectivity, even at low temperatures. organic-chemistry.orgacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Phenylmagnesium Iodide

Phenylmagnesium iodide is a crucial reagent in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.orgacs.org These reactions typically use catalysts based on nickel or palladium to couple the phenyl group from the Grignard reagent with an organic halide or triflate. wikipedia.orgnii.ac.jp The high reactivity of the Grignard reagent is a key advantage, but it also limits the tolerance for certain functional groups in the reaction partners. wikipedia.org

The Kumada coupling, reported in 1972, was one of the first catalytic cross-coupling methods developed and frequently employs phenylmagnesium iodide as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.org

The widely accepted catalytic cycle for palladium-catalyzed Kumada coupling involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., an aryl iodide), forming an organo-Pd(II) complex. wikipedia.org

Transmetalation : The organo-Pd(II) complex reacts with phenylmagnesium iodide. The phenyl group is transferred from the magnesium to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex. wikipedia.orgnih.gov

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Nickel-catalyzed versions follow a similar mechanistic pattern, though the specific oxidation states and intermediates can vary. mdpi.comresearchgate.net For instance, some studies suggest that Ni(I) species are the catalytically active intermediates. researchgate.net The choice of ligand on the metal center is critical for the efficiency and selectivity of the coupling reaction. acs.org

Table 2: Substrate Scope in Ni(I)-Catalyzed Kumada Coupling with Phenylmagnesium Bromide

| Aryl Iodide Substrate | Yield of Coupling Product (%) | Notes |

|---|---|---|

| Iodobenzene (B50100) | 89 | Model reaction proceeds efficiently. mdpi.com |

| 4-Iodotoluene | 94 | Electron-donating groups are well-tolerated. mdpi.com |

| 4-Iodoanisole | 86 | Alkoxy groups are compatible. mdpi.com |

| 2-Iodomesitylene | 0 | Steric hindrance in the ortho-position prevents reaction. researchgate.net |

| 4-Iodonitrobenzene | 0 | Nitro groups are not tolerated and lead to catalyst decomposition. researchgate.net |

| 4-Iodobenzonitrile | 0 | Nitrile groups are not tolerated. researchgate.net |

Ligand Design and Its Impact on Catalytic Efficiency and Selectivity

The reactivity of Phenylmagnesium Iodide, particularly in transition-metal-catalyzed cross-coupling reactions, is profoundly influenced by the nature of the ligands coordinated to the metal center. Ligand design is a cornerstone of modern catalysis, as the steric and electronic properties of ligands can be fine-tuned to control both the rate (efficiency) and the outcome (selectivity) of a reaction. The combination of a transition metal with an appropriate organic ligand provides vast opportunities for controlling reactivity.

In the context of reactions like the Kumada-Tamao-Corriu coupling, where Phenylmagnesium Iodide serves as a key nucleophile, the choice of ligand on the nickel or palladium catalyst is critical. The ligands directly participate in the catalytic cycle, affecting key steps such as oxidative addition and reductive elimination. For instance, phosphine-based ligands are commonly employed. Ligands with high electron density can enhance the reactivity of the metal center towards the oxidative addition step, while their steric bulk can facilitate the final reductive elimination step, releasing the desired product.

A specific study on nickel(II) complexes used as catalysts in the Kumada cross-coupling reaction highlights the direct impact of halogenido ligands (Cl, Br, I) on catalytic performance. Research demonstrated that the catalytic activity and product selectivity of [Ni{R′N(PPh2)2-κ2P}X2] complexes are tunable based on the identity of the halide ligand (X). Among the complexes tested, the one bearing the chloro ligand, [Ni(P,P)Cl2], exhibited the highest catalytic activity and selectivity. This was attributed to its greater ease of reduction by the Grignard reagent to the active Ni(I) state. In contrast, the corresponding bromo and iodido complexes required a more significant energy input for this reduction, resulting in an observable induction period before the reaction commenced.

The following table illustrates the effect of the halogenido ligand on the catalytic performance in the Kumada cross-coupling of p-tolylmagnesium bromide with various iodobenzene substrates.

| Catalyst | Substrate | Activity/Selectivity Observation |

|---|---|---|

| [Ni(P,P)Cl2] | 4-tert-Butyl-1-iodobenzene | Highest catalytic activity and excellent product selectivity. Most easily reduced to the active Ni(I) state. |

| [Ni(P,P)Br2] | 4-tert-Butyl-1-iodobenzene | Lower activity compared to the chloro complex; exhibits an induction period due to a more energy-demanding reduction to Ni(I). |

| [Ni(P,P)I2] | 4-tert-Butyl-1-iodobenzene | Similar to the bromo complex, shows an induction period and lower initial activity than the chloro analogue. |

| [Ni(P,P)Cl2] | Sterically shielded iodobenzenes | Remains highly active, though cross-coupling selectivity decreases with substrates bearing ortho-substituents. |

Homocoupling Reactions and Their Control

A common and often undesirable side reaction in cross-coupling processes involving Phenylmagnesium Iodide is homocoupling. This reaction results in the formation of biphenyl, where two phenyl groups from the Grignard reagent couple with each other, rather than with the intended organic halide partner. The formation of homocoupled products reduces the yield of the desired cross-coupled product and complicates purification.

The mechanism of homocoupling is intrinsically linked to the catalytic cycle of the cross-coupling reaction itself. In nickel- or palladium-catalyzed reactions, the active catalytic species is a low-valent metal center, typically Ni(0) or Pd(0). This species is often generated in situ from a precatalyst, and the homocoupling of the Grignard reagent can play a role in this process. For example, two equivalents of the Grignard reagent can react with the Ni(II) or Pd(II) precatalyst, leading to the formation of the active M(0) species and a molecule of the homocoupled biphenyl product.

Once the active catalyst is formed, the main catalytic cycle for cross-coupling involves:

Oxidative Addition: The organic halide (Ar-X) adds to the M(0) catalyst to form an Ar-M(II)-X intermediate.

Transmetalation: The Grignard reagent (Ph-MgI) transfers its phenyl group to the metal center, displacing the halide and forming an Ar-M(II)-Ph intermediate.

Reductive Elimination: The two organic groups (Ar and Ph) are eliminated from the metal center, forming the C-C bond of the desired product and regenerating the M(0) catalyst.

Homocoupling can compete with this process. If the transmetalation step is slow or if two Grignard-derived intermediates are present on the metal center, reductive elimination can occur between two phenyl groups, leading to biphenyl.

Control of homocoupling relies on several factors:

Catalyst Choice: Palladium catalysts often show more controlled reactivity and better chemoselectivity compared to the more economical nickel catalysts, which can sometimes favor homocoupling.

Ligand Selection: As discussed previously, ligands that promote rapid oxidative addition and reductive elimination in the desired cross-coupling pathway can kinetically disfavor the competing homocoupling pathway.

Reaction Conditions: Temperature, solvent, and the rate of addition of the Grignard reagent can influence the relative rates of cross-coupling versus homocoupling. Careful optimization of these parameters is crucial for minimizing the formation of biphenyl.

Additives: In some systems, the use of specific additives can help to suppress homocoupling, although this is highly reaction-dependent.

Rearrangement Reactions and Carbometalation Pathways Mediated by Phenylmagnesium Iodide

While best known for its role as a nucleophile in addition and cross-coupling reactions, Phenylmagnesium Iodide can also participate in more complex transformations, including carbometalation. Rearrangement reactions directly mediated by the Grignard reagent itself are less common, with rearrangements more typically occurring in subsequent, acid-catalyzed workup steps involving the alcohol product.

Carbometalation Pathways:

Carbometalation involves the addition of the carbon-magnesium bond of the Grignard reagent across a carbon-carbon multiple bond (an alkyne or an alkene). This reaction is a powerful method for creating new carbon-carbon bonds and functionalized organometallic intermediates, which can then be trapped with various electrophiles.

While Phenylmagnesium Iodide itself can add to activated alkenes and alkynes, these reactions are often more efficient and selective when mediated by a transition metal catalyst, most notably copper. The copper-catalyzed carbomagnesiation of cyclopropenes is a well-studied example. In these reactions, a Normant cuprate, generated from Phenylmagnesium Iodide (or bromide) and a copper(I) salt, adds across the strained double bond of the cyclopropene (B1174273).

The regioselectivity of this addition is generally governed by the stability of the resulting cyclopropyl-metal intermediate. The phenyl group typically adds to the more substituted carbon of the cyclopropene double bond, leading to the formation of the more stable secondary organometallic species. However, if one of the substituents on the cyclopropene is an anion-stabilizing group (such as another phenyl group), the regioselectivity can be eroded or even reversed. The reaction is also highly stereoselective, with the addition occurring in a syn-diastereoselective manner, where the phenyl group and the metal are delivered to the same face of the double bond.

This carbometalation pathway provides a route to densely functionalized cyclopropane (B1198618) rings, which are valuable building blocks in organic synthesis.

Stereochemical Outcomes and Diastereoselective Control in Grignard Additions

When Phenylmagnesium Iodide adds to a prochiral ketone or an aldehyde containing a nearby stereocenter, a new stereocenter is created. Controlling the stereochemical outcome of such additions is a significant challenge and a key area of research in organic synthesis. The diastereoselectivity of these reactions can be influenced by several factors, including substrate-inherent bias and the precise nature of the Grignard reagent itself.

One of the foundational principles for predicting the outcome is Cram's rule, or more refined versions like the Felkin-Anh model. These models analyze the steric environment around the carbonyl group to predict which face is more accessible for nucleophilic attack. The addition of the Grignard reagent is predicted to occur from the least hindered trajectory, leading to the preferential formation of one diastereomer over the other.

More advanced strategies involve chelation control, where a Lewis basic functional group (like a hydroxyl or alkoxy group) elsewhere in the substrate coordinates to the magnesium atom of the Grignard reagent. This coordination locks the substrate into a rigid cyclic conformation, which can strongly direct the nucleophilic attack to one face of the carbonyl.

Recent research has uncovered a "halide effect," demonstrating that the halide component of the Grignard reagent (Cl, Br, or I) can significantly influence the degree of diastereoselectivity in chelate-controlled additions to β-hydroxy ketones. Studies have shown that alkylmagnesium iodide reagents provide the highest levels of selectivity for the formation of 1,3-syn diols. nih.gov Density functional theory (DFT) calculations suggest this is due to the increased Lewis acidity of the magnesium center in the iodide-containing chelate. nih.gov The iodine atom is more dissociated from the magnesium compared to bromine or chlorine, making the magnesium center a stronger Lewis acid, which helps to more effectively direct the addition of the incoming nucleophile. nih.gov

The following table presents data on the diastereoselective addition of different methylmagnesium halides to a specific β-hydroxy ketone, illustrating this halide effect.

| Grignard Reagent | Diastereomeric Ratio (syn:anti) |

|---|---|

| MeMgCl | 1:1.1 |

| MeMgBr | 1.4:1 |

| MeMgI | >20:1 |

This data clearly shows that while the chloride and bromide reagents offer little to moderate selectivity, the use of an iodide-based Grignard reagent leads to a dramatic increase in diastereoselective control, highlighting the crucial and often overlooked role of the halide in these fundamental reactions. nih.gov

Strategic Applications of Phenylmagnesium Iodide in Complex Organic Synthesis

Construction of Carbon-Carbon Bonds: Diverse Synthetic Strategies

The hallmark of phenylmagnesium iodide is its capacity to form new carbon-carbon bonds with a wide array of electrophilic partners. smolecule.com As a potent carbon-based nucleophile, it readily engages in addition and substitution reactions, providing a reliable method for assembling the carbon skeletons of complex organic molecules. mt.com This reactivity is fundamental to many multi-step syntheses.

One of the most fundamental and widely used applications of phenylmagnesium iodide is its reaction with carbonyl compounds to produce alcohols. masterorganicchemistry.commasterorganicchemistry.com The nucleophilic phenyl group attacks the electrophilic carbonyl carbon, leading to a tetravalent alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. smolecule.com

The class of alcohol produced is dependent on the starting carbonyl compound:

Primary Alcohols: Reaction with formaldehyde (B43269).

Secondary Alcohols: Reaction with other aldehydes. mt.com

Tertiary Alcohols: Reaction with ketones or esters. mt.commasterorganicchemistry.com

The reaction with ketones is a particularly effective method for generating tertiary alcohols. researchgate.net For instance, the reaction between phenylmagnesium bromide (a close analogue of the iodide) and acetone yields 2-phenyl-2-propanol. researchgate.net Similarly, reacting phenylmagnesium bromide with benzophenone is a standard method for preparing triphenylmethanol. pearson.com Esters react with two equivalents of the Grignard reagent to afford tertiary alcohols where two identical phenyl groups have been added. masterorganicchemistry.com

While Grignard reagents are famous for alcohol synthesis, they can also be used to produce ketones. This is typically achieved by reacting them with a less reactive carbonyl derivative, such as an acid chloride or a Weinreb amide, often at low temperatures to prevent the second addition that would lead to a tertiary alcohol. chemistryviews.org

Table 1: Synthesis of Alcohols from Carbonyl Compounds using Phenylmagnesium Iodide (PhMgI)

| Starting Carbonyl Compound | Carbonyl Type | Product Type | General Structure of Product |

| Formaldehyde (CH₂O) | Aldehyde | Primary Alcohol | Ph-CH₂-OH |

| Aldehyde (RCHO) | Aldehyde | Secondary Alcohol | Ph-CH(OH)-R |

| Ketone (RCOR') | Ketone | Tertiary Alcohol | Ph-C(OH)(R)(R') |

| Ester (RCOOR') | Ester | Tertiary Alcohol | Ph₂-C(OH)-R |

Phenylmagnesium iodide provides a direct route to benzoic acid and its derivatives through a reaction known as carboxylation. masterorganicchemistry.com This process involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of carbon dioxide, which is typically used in its solid form (dry ice). smolecule.com The initial product is a magnesium carboxylate salt. Subsequent acidification of this salt protonates the carboxylate to furnish the carboxylic acid. masterorganicchemistry.com This method is a reliable way to introduce a carboxyl group onto an aromatic ring and extend the carbon chain by one carbon. youtube.com

PhMgI + CO₂ → PhCOOMgI (Magnesium carboxylate formation)

PhCOOMgI + H₃O⁺ → PhCOOH + Mg²⁺ + I⁻ + H₂O (Protonation to benzoic acid)

While simple additions are highly useful, modern organic synthesis often demands precise control over stereochemistry. Phenylmagnesium iodide and related Grignard reagents can participate in highly stereoselective transformations when used with appropriate catalysts or chiral auxiliaries.

Iron-catalyzed cross-coupling reactions have been developed for the stereospecific arylation of substrates like enol tosylates. acs.org These methods allow for the creation of tri- or tetrasubstituted alkenes with complete retention of the double bond's configuration. acs.org Similarly, manganese-catalyzed cross-coupling between aryl Grignard reagents and alkenyl halides proceeds stereospecifically to yield arylated alkenes.

In another approach, the dearomatization of pyridine derivatives can be achieved with high enantioselectivity. Copper-catalyzed dearomative addition of Grignard reagents to in-situ-formed N-acylpyridinium salts yields chiral dihydro-4-pyridones with excellent enantiomeric excess. nih.gov Furthermore, the asymmetric addition of aromatic Grignard reagents to ketones, mediated by chiral ligands, provides access to highly enantioenriched tertiary alcohols. researchgate.net

Table 2: Examples of Stereoselective Reactions with Grignard Reagents

| Reaction Type | Catalyst/System | Substrate | Product Type | Stereochemical Outcome |

| Arylation | Iron (Fe) catalyst | Z- or E-enol tosylates | Tri/tetrasubstituted acrylates | Stereospecific (retention of configuration) acs.org |

| Dearomatization | Chiral Copper (Cu) complex | N-acylpyridinium salts | Chiral dihydro-4-pyridones | Highly enantioselective nih.gov |

| Addition to Ketones | Chiral N,N,O-tridentate ligands | Prochiral ketones | Chiral tertiary alcohols | High enantioselectivity (up to 95% ee) researchgate.net |

The creation of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. The reaction of Grignard reagents with ketones provides a direct and powerful solution to this challenge. masterorganicchemistry.comnii.ac.jp When a non-enolizable ketone is treated with phenylmagnesium iodide, the nucleophilic addition of the phenyl group to the carbonyl carbon directly generates a tertiary alkoxide. pearson.com Upon acidic workup, this alkoxide is protonated to a tertiary alcohol, and the carbon atom that once bore the carbonyl oxygen becomes a quaternary center. nii.ac.jp

This strategy is particularly valuable for constructing sterically congested centers. The development of chiral ligands has extended this methodology to the asymmetric synthesis of tertiary alcohols, allowing for the creation of challenging chiral quaternary stereocenters with high enantioselectivity. researchgate.net This has proven useful in the synthesis of complex molecules and pharmaceutical intermediates. researchgate.netnii.ac.jp

Functionalization of Heterocycles and Unactivated C-H Bonds

Phenylmagnesium iodide is not only used to build carbon backbones but also to introduce phenyl groups onto existing molecular frameworks, including heterocycles and even at positions involving traditionally unreactive C-H bonds.

The functionalization of heterocyclic compounds is crucial in medicinal chemistry. Grignard reagents are instrumental in this area, particularly through halogen-magnesium exchange reactions. Heteroaryl iodides can react with a simple Grignard reagent like isopropylmagnesium bromide to form a new, functionalized heteroarylmagnesium species. researchgate.net This new Grignard reagent, bearing the heterocyclic core, can then react with various electrophiles to install a wide range of substituents. This method is compatible with many functional groups, such as esters and nitriles, if conducted at low temperatures. researchgate.net For example, 2-iodopyridine can be converted to a 2-pyridylmagnesium iodide complex, which can then react with electrophiles like ethyl picolinate. researchgate.net

More advanced techniques involve the direct functionalization of C-H bonds, a frontier in synthetic chemistry that avoids the need for pre-functionalized starting materials. nih.gov Iron-catalyzed reactions have been shown to mediate the stereospecific substitution of an olefinic C-H bond with an aryl Grignard reagent. acs.org This transformation is typically directed by a coordinating group, such as a pyridine or imine, within the substrate molecule. The reaction proceeds smoothly, often at 0 °C, representing a highly efficient method for C-H activation and arylation. chemistryviews.orgacs.org

Role in the Synthesis of Natural Products and Pharmaceutical Intermediates

The reliability and versatility of phenylmagnesium iodide and its analogues make them key reagents in the total synthesis of complex, biologically active molecules. Their ability to form crucial carbon-carbon bonds enables the construction of intricate molecular scaffolds found in natural products and pharmaceuticals. smolecule.comnih.gov

A notable example is in the synthesis of the breast cancer drug Tamoxifen . Several synthetic routes to Tamoxifen and its analogues employ a Grignard reaction as a key step, where an appropriate Grignard reagent adds to a ketone to construct the core tetrasubstituted alkene framework after a subsequent elimination step. study.comrsc.org The antidepressant Zimelidine can also be synthesized using strategies that involve organometallic coupling reactions analogous to Grignard chemistry. nih.gov In the synthesis of another antidepressant, Venlafaxine , a Grignard reaction is employed in a late stage to add a pentyl group to an ester, forming the final tertiary alcohol moiety. nih.gov

The application of Grignard reagents extends deep into the field of natural product synthesis, where they have been used to construct key intermediates for molecules such as the alkaloid (-)-Normacusine B, the polyketide Sanctolide A, and terpenoids like (+)-Toxicodenane A. These syntheses highlight the enduring importance of the Grignard reaction in creating complex stereocenters and assembling molecular fragments.

Table 3: Application of Grignard Reagents in the Synthesis of Bioactive Molecules

| Target Molecule | Class | Synthetic Role of Grignard Reagent |

| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | Addition to a ketone to form the central carbon skeleton. study.comrsc.org |

| Venlafaxine | Antidepressant | Addition to an ester to form the tertiary alcohol functional group. nih.gov |

| Clemastine | Antihistamine | Asymmetric addition to a ketone to form a key chiral tertiary alcohol intermediate. researchgate.net |

| (-)-Normacusine B | Alkaloid | Utilized in a key step for the synthesis of the core structure. |

| Sanctolide A | Polyketide | Reaction with a diepoxide to form a key alcohol intermediate. |

| (+)-Toxicodenane A | Terpenoid | Addition to an intermediate to build molecular complexity. |

Phenylmagnesium Iodide as a Precursor to Other Organometallic Compounds

Phenylmagnesium iodide (C₆H₅MgI), a prominent Grignard reagent, serves as a crucial starting material in the synthesis of a diverse array of other organometallic compounds. This transformation is primarily achieved through a process known as transmetalation, which involves the transfer of an organic ligand—in this case, the phenyl group—from one metal to another. wikipedia.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org

The utility of phenylmagnesium iodide as a precursor stems from the high reactivity of the carbon-magnesium bond. This reactivity allows for the transfer of the phenyl nucleophile to the salt of a less electropositive metal, creating a new, often more stable or selectively reactive, organometallic reagent. This strategy is fundamental in organometallic chemistry, enabling the synthesis of reagents with tailored properties for specific synthetic applications, such as cross-coupling reactions. wikipedia.org

The direction of the ligand transfer is typically governed by the relative electronegativities of the two metals involved. The reaction equilibrium favors the formation of a product where the organic group is attached to the more electronegative metal, and the more electropositive metal forms a salt. wikipedia.orglibretexts.org This principle allows for the predictable synthesis of various organometallic compounds from a common Grignard reagent precursor.

A key application of this transmetalation strategy is in the preparation of organometallic reagents for palladium-catalyzed cross-coupling reactions. wikipedia.orgharvard.edu Reagents like organotins, organoborons, and organozincs are widely used in Suzuki, Stille, and Negishi couplings, respectively. wikipedia.orgresearchgate.net Phenylmagnesium iodide can be used as the initial source of the phenyl group to generate these specific reagents. For example, the reaction of phenylmagnesium iodide with a zinc halide (like ZnBr₂) results in the formation of a phenylzinc species, which can then participate in Negishi cross-coupling reactions. harvard.edu

The following table summarizes selected transmetalation reactions where phenylmagnesium iodide is used as a precursor to generate other organometallic compounds.

| Metal Salt (M₂–R') | Resulting Organometallic Compound (M₂-Ph) | Typical Application |

| Zinc Bromide (ZnBr₂) | Phenylzinc Bromide (PhZnBr) | Negishi Cross-Coupling |

| Copper(I) Cyanide (CuCN) | Phenylcopper Reagent (PhCu) | Gilman Reagents, Conjugate Addition |

| Trimethylborate (B(OMe)₃) | Phenylboronic Acid (PhB(OH)₂) (after hydrolysis) | Suzuki-Miyaura Cross-Coupling |

| Mercury(II) Chloride (HgCl₂) | Diphenylmercury (Ph₂Hg) | Synthesis of other organometallics |

| Tin(IV) Chloride (SnCl₄) | Phenyltin Compounds (e.g., Ph₄Sn) | Stille Cross-Coupling |

This versatility underscores the strategic importance of phenylmagnesium iodide, not just as a nucleophile for forming carbon-carbon bonds directly, but also as a foundational building block for a wide range of other synthetically valuable organometallic reagents. libretexts.org

Advanced Analytical and Spectroscopic Characterization Techniques for Phenylmagnesium Iodide Systems

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Real-time monitoring of the synthesis of Phenylmagnesium Iodide is essential for understanding reaction kinetics, optimizing process parameters, and ensuring consistent product quality. In situ spectroscopic techniques provide a non-invasive window into the reaction mixture, allowing for the continuous tracking of reactants, intermediates, and products without the need for sample extraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamic behavior of Grignard reagents in solution. Due to the quantum mechanical time scale of NMR, it allows for the study of time-dependent phenomena such as molecular motion and chemical exchange, which are characteristic of Phenylmagnesium Iodide systems taylorfrancis.com.

While detailed in situ NMR studies specifically tracking the formation of Phenylmagnesium Iodide from iodobenzene (B50100) and magnesium are not extensively documented in publicly available literature, the principles of applying NMR to similar Grignard reagents are well-established. Both ¹H and ¹³C NMR spectroscopy can be employed to follow the disappearance of the signals corresponding to the aromatic protons and carbons of the starting material, iodobenzene, and the appearance of new signals characteristic of the Phenylmagnesium Iodide product rsc.orguobasrah.edu.iqthieme-connect.de. The chemical shifts of the phenyl protons and carbons in the Grignard reagent are significantly different from those in the precursor halide, providing a clear indication of reaction progress.

Mechanistic studies of Grignard reagent formation, in general, have utilized NMR to investigate the nature of the species in solution, including the Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide into dialkylmagnesium and magnesium halide dtic.mil. For Phenylmagnesium Iodide, this equilibrium would involve the species (C₆H₅)₂Mg and MgI₂. Temperature-dependent NMR studies can provide insights into the rate of inversion at the carbon-magnesium center, a key aspect of the dynamic nature of these organometallic compounds dtic.mil.

Table 1: Representative ¹H NMR Data for a Phenyl Grignard Reaction Product

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons |

| Aromatic Protons | 7.20-7.43 | m | 11 H |

| Aromatic Protons (4-H, 5-H) | 7.68 | d | 2 H |

| OH (of a reaction product) | 2.54 | s | 1 H |

| Source: Adapted from a study on the reaction of Phenylmagnesium bromide oc-praktikum.de. Note: This data represents a downstream product and is illustrative of the type of information obtained. |

Infrared (IR) and Raman Spectroscopy for Real-Time Reaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers complementary methods for the real-time analysis of the formation of Phenylmagnesium Iodide mt.comscitepress.orgyoutube.com. These techniques probe the vibrational modes of molecules, providing a "fingerprint" that can be used to identify and quantify different chemical species in a reaction mixture mt.comscitepress.org.

In-line IR spectroscopy has been successfully used to monitor the formation of Grignard reagents followed by subsequent reactions researchgate.net. By inserting an attenuated total reflectance (ATR) probe directly into the reactor, the consumption of the aryl halide and the formation of the organomagnesium species can be tracked by observing changes in characteristic absorption bands researchgate.net.

Raman spectroscopy is particularly well-suited for monitoring Grignard reactions due to its low sensitivity to the ethereal solvents typically used and its ability to be performed through the wall of a glass reactor, thus avoiding contact with the highly reactive mixture mdpi.comupmc.fr. The formation of the C-Mg bond in Phenylmagnesium Iodide gives rise to characteristic Raman shifts that can be monitored to determine the reaction endpoint. Furthermore, Raman spectroscopy has been investigated as a tool for the quality determination of Grignard reagents by detecting impurities such as toluene (B28343) mdpi.com. The combination of Raman spectroscopy with multivariate analysis can provide a rapid and effective method for quality control mdpi.com.

Table 2: Comparison of IR and Raman Spectroscopy for Grignard Reaction Monitoring

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of IR radiation | Inelastic scattering of monochromatic light upmc.fr |

| Probing | Changes in dipole moment | Changes in polarizability upmc.fr |

| Solvent Interference | Strong interference from some common solvents | Low interference from ethereal solvents mdpi.com |

| Sampling | Often requires an in-situ probe (e.g., ATR) researchgate.net | Can be performed non-invasively through glass mdpi.com |

| Application | Monitoring reactant consumption and product formation researchgate.net | Quality control, impurity detection, reaction progress monitoring mdpi.com |

Near-Infrared (NIR) Spectroscopy for Process Monitoring

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has found widespread application in process monitoring within the chemical and pharmaceutical industries nirlab.comfelixinstruments.comkpmanalytics.com. It utilizes the near-infrared region of the electromagnetic spectrum (approximately 780 to 2500 nm) nirlab.comkpmanalytics.com. The absorption bands in this region are typically overtones and combinations of fundamental vibrations, such as those from C-H, N-H, and O-H bonds felixinstruments.comkpmanalytics.com.

The application of NIR for the in-line monitoring of Phenylmagnesium Iodide formation, while not extensively detailed in published research, holds significant potential. By correlating changes in the NIR spectra with the concentrations of reactants and products, it is possible to develop chemometric models for real-time process control nih.gov. The non-destructive nature of NIR and its compatibility with fiber optic probes make it an attractive option for implementation in industrial-scale production of Grignard reagents nih.gov. NIR spectroscopy can be used to simultaneously measure multiple components in a reaction mixture, offering a holistic view of the process felixinstruments.com.

Mass Spectrometry Techniques for Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is an indispensable tool for the identification of reaction products and byproducts in Phenylmagnesium Iodide systems. Typically coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the separation of complex mixtures and the determination of the mass-to-charge ratio of the individual components rsc.org.

In the context of Phenylmagnesium Iodide reactions, GC-MS is commonly used to analyze the quenched reaction mixture. This allows for the identification of the desired product after reaction with an electrophile, as well as any side products that may have formed. A common byproduct in the formation of phenyl Grignard reagents is biphenyl (B1667301), which arises from the coupling of two phenyl radicals or the reaction of the Grignard reagent with unreacted aryl halide mnstate.edu. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of unknown compounds rsc.org.

X-ray Crystallography of Phenylmagnesium Iodide Solvates and Adducts (Methodological Focus)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid libretexts.org. For highly air- and moisture-sensitive compounds like Phenylmagnesium Iodide, specialized handling techniques are paramount for obtaining high-quality single crystals and collecting diffraction data libretexts.orgiucr.orgosti.govncl.ac.uk.

The methodological approach for the crystallographic analysis of Phenylmagnesium Iodide solvates and adducts involves several critical steps. Due to their pyrophoric nature, crystals must be manipulated in an inert atmosphere, for example, within a glovebox iucr.orgncl.ac.uk. The crystals are typically coated in a viscous, inert oil, such as paratone or a perfluorinated oil, to provide a temporary barrier against atmospheric exposure during transfer to the diffractometer libretexts.orgncl.ac.uk. Data collection is usually performed at low temperatures (e.g., 150 K) to minimize thermal motion and reduce the risk of sample degradation ncl.ac.uk. Some setups even incorporate the diffractometer within a nitrogen-filled glove box to eliminate air exposure entirely royce.ac.uk.

While the crystal structure of Phenylmagnesium Iodide itself is not readily found in open literature, the structures of numerous Grignard reagent solvates and adducts have been determined, revealing the coordination of solvent molecules (like diethyl ether or tetrahydrofuran) to the magnesium center. These structures are crucial for understanding the reactivity and aggregation state of the Grignard reagent in solution.

Chromatographic and Electrophoretic Methods for Purity Assessment and Product Separation

The assessment of purity and the separation of products from Phenylmagnesium Iodide reaction mixtures are routinely accomplished using chromatographic techniques. Gas Chromatography (GC) is a widely used method for analyzing the volatile components of a quenched Grignard reaction rsc.orgrsc.org. By comparing the retention times of the components to those of known standards, the identity and relative amounts of the desired product and byproducts can be determined. For non-volatile products, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Preparative chromatographic techniques, such as gel permeation chromatography (GPC), can be used to isolate and purify reaction products on a larger scale rsc.org.

Capillary electrophoresis (CE) and related electromigration techniques have emerged as powerful tools for the analysis of organometallic compounds nih.govnih.gov. These methods separate molecules based on their differential migration in an electric field uvm.edu. While specific applications of CE for the direct analysis of Phenylmagnesium Iodide are not common, the technique has been successfully applied to the separation and analysis of other metal-based compounds, suggesting its potential for the purity assessment and characterization of Phenylmagnesium Iodide derivatives or reaction products nih.govutas.edu.au. The advantages of CE include high separation efficiency, low sample consumption, and rapid analysis times nih.gov.

Calorimetric Investigations for Reaction Thermodynamics and Safety

The synthesis of phenylmagnesium iodide, a representative Grignard reagent, is characterized by a highly exothermic reaction profile, which presents significant potential thermal hazards. hzdr.de A thorough understanding of the reaction's thermodynamics and kinetics is, therefore, a prerequisite for the safe design, scale-up, and operation of chemical processes utilizing this compound. hzdr.de Calorimetric techniques are indispensable tools for acquiring the quantitative data necessary to assess and mitigate these risks.

Reaction calorimeters, such as the RC1 or SIMULAR, are widely employed to measure the heat flow of the Grignard formation reaction under controlled, typically isothermal or semi-batch, conditions. researchgate.netproquest.com These instruments allow for the precise determination of critical thermodynamic parameters. A primary finding from such studies on analogous aryl Grignard syntheses is that the heat release rate during the main phase of the reaction is directly proportional to the dosing rate of the aryl halide. hzdr.de This relationship is fundamental for controlling the reaction's power output. The total heat of reaction is a crucial parameter for designing adequate cooling systems.

| Parameter | Typical Value Range | Significance in Process Safety |

|---|---|---|

| Molar Enthalpy of Reaction (ΔHr) | -360 to -400 kJ/mol | Represents the total heat evolved per mole of reactant; essential for calculating the adiabatic temperature rise. proquest.com |

| Heat Release Rate (qr) | Dependent on dosing rate | Indicates the instantaneous power of the reaction; must be balanced by the reactor's heat removal capacity to maintain thermal control. hzdr.de |

| Adiabatic Temperature Rise (ΔTad,r) | Up to 205 K | The theoretical temperature increase in a worst-case scenario of total cooling failure, assuming all unreacted material reacts instantly. proquest.com |

Beyond the desired synthesis, understanding the thermal stability of the phenylmagnesium iodide reagent and the reaction mixture is critical. Accelerating Rate Calorimetry (ARC) is the standard method for evaluating thermal decomposition hazards under adiabatic conditions, simulating a worst-case "loss of cooling" scenario. researchgate.netiokinetic.comnetzsch.com ARC tests identify the onset temperature of decomposition and the subsequent rates of temperature and pressure increase, providing data to define safe operating limits. iokinetic.com

| Parameter | Typical Value | Significance in Process Safety |

|---|---|---|

| Decomposition Onset Temperature | ~470 K | The temperature at which self-heating begins under adiabatic conditions; serves as a critical limit for safe operation. researchgate.net |

| TD24 (Temperature for 24-hour Time to Maximum Rate) | ~488 K | A conservative safety threshold indicating the temperature at which a runaway decomposition would take 24 hours to reach its maximum rate. proquest.com |

| Maximum Self-Heating Rate | >1 K/min | Indicates the speed of the decomposition reaction once initiated; crucial for designing emergency relief systems. proquest.com |

The data from reaction and adiabatic calorimetry are integrated into a comprehensive risk assessment, often visualized using a Stoessel criticality diagram. proquest.comtsijournals.comhelgroup.com This method classifies the thermal risk of a process by comparing the process temperature (Tp), the maximum temperature of the synthesis reaction (MTSR) under cooling failure, and the decomposition temperature (TD24). proquest.comhelgroup.com A major hazard in Grignard synthesis is the potential for the accumulation of the aryl halide during a delayed initiation phase; if the reaction then starts suddenly, the accumulated energy can lead to a thermal runaway. hzdr.deresearchgate.net Calorimetric studies have demonstrated that process parameters, particularly the dosing rate, can be optimized to significantly reduce this risk. researchgate.netproquest.com Decreasing the dosing rate lowers the amount of accumulated reactant and thus reduces the MTSR, which can shift the process from a high-risk to a more manageable, lower-risk classification. proquest.com

| Dosing Rate (g/min) | Maximum Temperature of Synthesis Reaction (MTSR) [K] | Relationship to TD24 | Stoessel Criticality Class | Safety Implication |

|---|---|---|---|---|

| 2.0 | > TD24 | MTSR is higher than the decomposition temperature. | Class 4/5 | High risk; a cooling failure could directly trigger a runaway decomposition. proquest.comtsijournals.com |

| 1.0 | Approaching TD24 | MTSR is near the decomposition temperature. | Class 3 | Medium risk; a cooling failure could lead to temperatures that initiate decomposition. proquest.com |

| 0.5 | < TD24 | MTSR is safely below the decomposition temperature. | Class 1/2 | Low risk; a cooling failure will not result in temperatures high enough to cause decomposition. proquest.com |

Theoretical and Computational Studies on Phenylmagnesium Iodide and Aryl Grignard Reagents

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for studying organometallic compounds like aryl Grignard reagents. DFT calculations are extensively used to determine the ground state geometries, thermodynamic stabilities, and electronic properties of the various species present in a Grignard solution. nih.govgmu.eduwikipedia.org

DFT studies have confirmed that Grignard reagents rarely exist as simple monomeric RMgX units. Instead, they form aggregates and exist in equilibrium with other species, famously described by the Schlenk equilibrium. nih.govnih.gov For aryl Grignard reagents, computations reveal the formation of dimeric structures, often bridged by halide atoms. The magnesium center typically adopts a four-coordinated, distorted tetrahedral geometry, complexed with solvent molecules like tetrahydrofuran (B95107) (THF) or diethyl ether. nih.gov DFT calculations using hybrid functionals like B3LYP have been effective in modeling these systems. gmu.eduacs.org

The electronic structure analysis from DFT calculations shows a highly polar carbon-magnesium bond, which accounts for the nucleophilic character of the aryl group. wikipedia.org The nature of the halogen and the coordinating solvent molecules can subtly influence the bond lengths, bond angles, and the charge distribution within the reagent, thereby affecting its reactivity. gmu.edu For instance, computational models have shown that increasing the number of coordinating solvent molecules can impact the stability and structure of the Grignard species. nih.govacs.org

| Species | Mg-C Bond Length (Å) | Mg-X Bond Length (Å) | Coordination at Mg | Computational Method |

|---|---|---|---|---|

| CH₃MgCl(THF)₂ | ~2.15 | ~2.45 | Tetrahedral | B3LYP |

| (CH₃MgCl)₂(THF)₂ (Cl-bridged) | ~2.18 | ~2.55 (bridging) | Tetrahedral | B3LYP |

| Mg(CH₃)₂(THF)₂ | ~2.14 | N/A | Tetrahedral | DFT/AIMD |

| MgCl₂(THF)₃ | N/A | ~2.40 | Trigonal Bipyramidal | DFT/AIMD |

Note: Data are representative values from various computational studies on model Grignard reagents, primarily methylmagnesium chloride in THF, which serves as a model for general Grignard reagent behavior. nih.govnih.govacs.orgacs.org

Computational Elucidation of Reaction Mechanisms and Transition State Structures

One of the most significant contributions of computational chemistry to Grignard chemistry is the detailed elucidation of reaction mechanisms. Theoretical studies have been pivotal in the long-standing debate between the polar (nucleophilic addition) and single electron transfer (SET) mechanisms. acs.orgnih.govwikipedia.org

For the addition of aryl Grignard reagents to carbonyl compounds, DFT calculations can map the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. acs.orgresearchgate.net The transition state for the nucleophilic addition typically involves a four-centered or six-membered ring-like structure where the magnesium atom coordinates to the carbonyl oxygen, facilitating the transfer of the aryl group to the carbonyl carbon. nih.govwikipedia.org Computational studies suggest that for many reactions with aldehydes and ketones, the polar mechanism involving a concerted, four-centered transition state is the major pathway. acs.orgresearchgate.net

However, computations also show that a SET mechanism can become competitive, particularly with substrates that have low reduction potentials, such as aromatic ketones. nih.govwikipedia.org The SET mechanism involves the initial transfer of an electron from the Grignard reagent to the carbonyl compound, forming a radical ion pair. nih.gov Quantum-chemical calculations of the Mg-C bond dissociation energy show it to be quite high, suggesting that spontaneous formation of alkyl or aryl radicals in solution is unlikely; however, the coordination of a substrate with a low-lying π*(CO) orbital can significantly lower the energy required for electron transfer. acs.org The steric bulk of the aryl group on the Grignard reagent or the substrate can also influence the reaction pathway, sometimes favoring the SET mechanism by sterically hindering the formation of the highly organized transition state required for polar addition. acs.orgacs.orgnih.gov

| Reaction | Mechanism | Activation Energy (kcal/mol) | Key Transition State Feature | Reference Study Model |

|---|---|---|---|---|

| CH₃MgCl + H₂CO | Polar (Dimeric Reagent) | +2.4 | Four-centered C-C bond formation | Yamazaki & Yamabe (2002) |

| CH₃MgCl + Acetaldehyde | Polar (Nucleophilic Addition) | ~8.7 | C···C distance ~2.5 Å | Peltzer et al. (2020) |

| CH₃MgCl + Fluorenone | Polar (Nucleophilic Addition) | ~16.0 | Requires significant structural reorganization | Peltzer et al. (2020) |

| CH₃MgCl → CH₃• + •MgCl | Radical (SET initiation) | ~66.6 (in THF) | Homolytic Mg-C bond cleavage | Peltzer et al. (2020) |

Note: Values are based on computational models, primarily using methylmagnesium chloride, to illustrate mechanistic principles. acs.orgacs.org

Modeling Solvation Effects and Ligand Interactions in Grignard Chemistry

The solvent is not merely a medium for Grignard reactions but an active participant that profoundly influences the structure, aggregation state, and reactivity of the Grignard reagent. nih.govacs.org Computational modeling of these solvation effects is crucial for an accurate description of the system.

Two primary approaches are used: implicit (continuum) and explicit solvent models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for capturing bulk solvent effects. researchgate.net Explicit models, however, include individual solvent molecules in the calculation, allowing for the direct study of specific ligand-magnesium interactions and the dynamics of the solvent shell. nih.govresearchgate.net

Ab initio molecular dynamics (AIMD) simulations, which combine electronic structure calculations with classical molecular dynamics, have been particularly insightful. nih.govacs.org These studies on systems like CH₃MgCl in THF have provided a detailed picture of the Schlenk equilibrium at a molecular level. nih.govacs.org They show that the transformation between RMgX, R₂Mg, and MgX₂ occurs through various chlorine-bridged dinuclear species. nih.govacs.org The dynamics of the coordinating THF molecules are key to driving the reaction; ligand exchange is often facilitated when one magnesium atom becomes pentacoordinated by an additional solvent molecule, which lowers the energy barrier for the exchange. nih.govacs.org The free energy profile of the Schlenk equilibrium is relatively flat, with multiple solvated structures coexisting with energy differences of less than 5 kcal/mol, highlighting the dynamic and complex nature of Grignard solutions. nih.govacs.org

| Species | Number of Coordinated THF Molecules | Relative Free Energy (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF) | 2 | 0.0 (Reference) | Symmetrically solvated dimer |

| (THF)₂CH₃Mg(μ-Cl)₂MgCH₃(THF) | 3 | ~ +2.0 | Asymmetrically solvated dimer |

| MgCl₂(THF)₂ | 2 | +1.6 (vs. MgCl₂(THF)₃) | Tetrahedral |

| MgCl₂(THF)₃ | 3 | 0.0 (Reference for MgCl₂) | Trigonal Bipyramidal |

| MgCl₂(THF)₄ | 4 | +2.8 (vs. MgCl₂(THF)₃) | Octahedral |

Note: Data are derived from AIMD and DFT studies on the CH₃MgCl/THF system, illustrating the small energy differences between various solvation states. nih.govacs.org

Prediction of Reactivity and Selectivity via Quantum Chemical Approaches

Beyond mechanistic elucidation, quantum chemical methods are increasingly used to predict the reactivity and selectivity of Grignard reactions, guiding experimental efforts in synthesis. rsc.orgnih.gov By calculating and comparing the activation energy barriers for different reaction pathways, computational models can predict which product is likely to form.

This is particularly valuable in stereoselective reactions. For example, DFT calculations have been used to explain the "halide effect" in diastereoselective Grignard additions, where alkylmagnesium iodide reagents give significantly higher diastereoselectivity than their chloride or bromide counterparts in certain reactions. joaquinbarroso.com The calculations revealed that the iodide-bound magnesium species forms a more Lewis acidic chelate with the substrate. joaquinbarroso.com This leads to a more rigid and organized transition state, which enhances the energy difference between the pathways leading to the different diastereomers, thus increasing selectivity. joaquinbarroso.com Energy decomposition analysis can further pinpoint the origins of this selectivity, attributing it to stronger electrostatic interactions in the key transition states involving iodide. joaquinbarroso.com

Computational screening, sometimes using simplified models like quantum-guided molecular mechanics (Q2MM), can rapidly evaluate large numbers of substrates and ligands to predict optimal combinations for high selectivity. nih.gov These approaches use a force field for the transition state that is parameterized using data from high-level quantum chemical calculations. nih.gov Such predictive power allows chemists to rationalize experimentally observed selectivities and to design new, more effective reactions and catalysts in silico before undertaking extensive laboratory work. rsc.orgnih.gov

| Reaction | Grignard Reagent | Predicted Selectivity (diastereomeric ratio) | Experimental Selectivity (diastereomeric ratio) | Computational Rationale |

|---|---|---|---|---|

| Addition to a chiral β-hydroxy ketone | RMgI | High (e.g., >20:1) | >20:1 | Stronger Lewis acidity of Mg-I chelate, rigid TS |

| Addition to a chiral β-hydroxy ketone | RMgCl | Lower (e.g., ~5:1) | 4:1 | Weaker chelation, more flexible TS |

| Addition to N-(tert-butylsulfinyl)imine | EtMgBr | 96:4 | 98:2 | Energy difference between competing TSs |

Note: Data are representative examples from computational studies where theoretical predictions have been successfully correlated with experimental outcomes. joaquinbarroso.comchemrxiv.org

Emerging Paradigms and Sustainable Approaches in Phenylmagnesium Iodide Chemistry

Development of Eco-Friendly Solvents for Grignard Reactions

The choice of solvent is critical in Grignard reactions, as it must solvate the magnesium center to facilitate reagent formation and stability. wikipedia.org For decades, ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) have been the standard. beyondbenign.org However, their high volatility, flammability, and potential for peroxide formation, along with the water miscibility of THF which complicates aqueous work-ups, have prompted a search for greener alternatives. ijarse.comrsc.org

2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a leading eco-friendly alternative. ijarse.com Derived from renewable resources such as corncobs, it offers significant environmental and economic advantages over THF. ijarse.comsigmaaldrich.com Its physical properties position it between THF and diethyl ether in terms of polarity. ijarse.com Crucially, 2-MeTHF has limited miscibility with water (14g/100g at 23°C), which simplifies product isolation and solvent recovery from aqueous phases, often eliminating the need for an additional extraction solvent like toluene (B28343). ijarse.comsigmaaldrich.com Studies have shown that the formation and reaction of Grignard reagents in 2-MeTHF are similar to those in THF, with some cases showing improved yields. ijarse.comrsc.org For instance, one study noted an approximate 18% improvement in yield for a specific Grignard reaction when switching from THF to 2-MeTHF. ijarse.com

Another promising green solvent is Cyclopentyl methyl ether (CPME). Like 2-MeTHF, it is more easily dried than THF due to the formation of an azeotrope with water and is resistant to peroxide formation, enhancing laboratory safety. rsc.orgsigmaaldrich.com Systematic evaluations have shown that for aryl Grignard chemistry, 2-MeTHF provides performance equivalent to THF and Et2O, making it a preferable choice given its other green attributes. rsc.org

| Solvent | Source | Boiling Point (°C) | Water Miscibility | Key Advantages |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Petrochemical | 66 | Complete | Strong coordinating ability |

| Diethyl Ether (Et2O) | Petrochemical | 34.6 | Slight | Traditional, effective solvent |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) ijarse.comsigmaaldrich.com | 80 sigmaaldrich.com | Limited (14g/100g) sigmaaldrich.com | Renewable source, easy separation from water, higher boiling point reduces solvent loss. ijarse.comsigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Very low | Resistant to peroxide formation, easy to dry, higher boiling point. rsc.orgsigmaaldrich.com |

Catalyst Design for Enhanced Efficiency and Selectivity in Organomagnesium Transformations

While the formation of phenylmagnesium iodide itself is uncatalyzed, its subsequent reactions, particularly cross-coupling, rely heavily on catalysts. The design of high-performance catalysts is crucial for improving the efficiency and selectivity of these transformations, which are fundamental to modern organic synthesis. acs.orgrsc.org Enhanced selectivity prevents the formation of unwanted byproducts, increases atom economy, and simplifies purification processes. rsc.org

Modern catalyst design focuses on several key aspects:

Ligand Modification : The ligands coordinated to a metal center (commonly palladium or nickel for cross-coupling) play a pivotal role in determining the catalyst's activity and selectivity. researchgate.net By tuning the steric and electronic properties of ligands, the catalyst's behavior can be precisely controlled. For example, light-responsive ligands have been developed that can alter the enantioselectivity of a reaction upon irradiation, offering a non-invasive method to control reaction outcomes. researchgate.netnih.gov

Heterogeneous Catalysis : Designing catalysts on solid supports, such as hydrotalcite, offers significant green advantages. rsc.org Heterogeneous catalysts are easily separated from the reaction mixture, facilitating recovery and reuse, which is both economically and environmentally beneficial. rsc.org These systems can exhibit high catalytic activities and selectivities while tolerating a wide range of substrates. rsc.org

Machine Learning and Bayesian Optimization : Advanced computational tools are being used to accelerate catalyst development. nih.gov By building machine-learning models that consider all experimental conditions, researchers can predict product yields and design novel catalysts with enhanced selectivity for specific transformations, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions where Grignard reagents are often used. nih.gov This approach has successfully identified new catalytic systems involving metals like copper, rhodium, and platinum for reactions previously dominated by nickel and palladium. nih.gov

These strategies in catalyst design are pivotal for advancing the utility of phenylmagnesium iodide in complex molecular synthesis, ensuring that transformations are not only efficient but also highly selective and sustainable.

Green Chemistry Principles in the Synthesis and Application of Phenylmagnesium Iodide

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. sigmaaldrich.comunsw.edu.au The synthesis and use of phenylmagnesium iodide can be significantly improved by applying these principles.

Prevention : It is better to prevent waste than to clean it up. sigmaaldrich.com This can be achieved in Grignard reactions by optimizing reaction conditions to maximize yield and selectivity, thereby minimizing byproducts like Wurtz coupling products. rsc.org